molecular formula C21H27N3O4S2 B2663526 4-(cyclopentanecarboxamido)-N-(2-(5-ethylthiophene-2-sulfonamido)ethyl)benzamide CAS No. 1091406-20-0

4-(cyclopentanecarboxamido)-N-(2-(5-ethylthiophene-2-sulfonamido)ethyl)benzamide

Cat. No. B2663526
M. Wt: 449.58
InChI Key: SUGXVZNXILBNHP-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity or basicity, reactivity, etc.).


Scientific Research Applications

Synthesis and Unique Properties

Sulfonamides and benzamides are notable for their diverse applications, ranging from medicinal chemistry to material science. For instance, the synthesis and unique properties of compounds incorporating sulfonamide groups have been extensively studied, revealing their potential in creating materials with specific desirable properties. One study highlighted the synthesis of hexaselenacyclooctane derivatives, demonstrating their reactivity and potential applications in material science due to their unique structural and electronic properties (Nakayama et al., 1998).

Medicinal Chemistry and Drug Design

In medicinal chemistry, sulfonamide and benzamide groups are integral to designing inhibitors targeting various enzymes or receptors. Compounds containing these functionalities have been researched for their potential as anticancer agents, enzyme inhibitors, and antimicrobial substances. For example, benzamide-4-sulfonamides were investigated for their effectiveness in inhibiting human carbonic anhydrase isoforms, showcasing their potential as therapeutic agents (Abdoli et al., 2018).

Advanced Material Research

The structural versatility of sulfonamides and benzamides facilitates the synthesis of novel materials with advanced properties. Research into polymides derived from aromatic dianhydrides and diamines, including those containing thiophene units, has led to materials with exceptional thermal stability and solubility, which are critical for high-performance applications (Imai et al., 1984).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.


Future Directions

This involves discussing potential future research directions, applications, or improvements to the synthesis process of the compound.


Please consult with a professional chemist or a trusted source for accurate information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

4-(cyclopentanecarbonylamino)-N-[2-[(5-ethylthiophen-2-yl)sulfonylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S2/c1-2-18-11-12-19(29-18)30(27,28)23-14-13-22-20(25)16-7-9-17(10-8-16)24-21(26)15-5-3-4-6-15/h7-12,15,23H,2-6,13-14H2,1H3,(H,22,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGXVZNXILBNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(cyclopentanecarboxamido)-N-(2-(5-ethylthiophene-2-sulfonamido)ethyl)benzamide

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